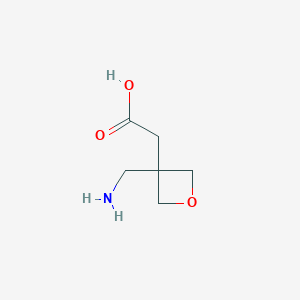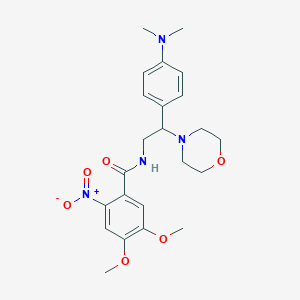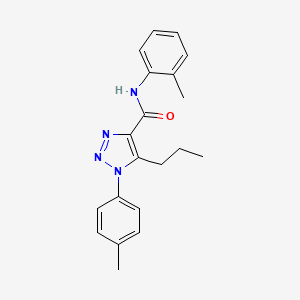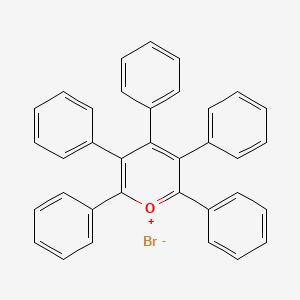
Pentaphenylpyrylium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentaphenylpyrylium bromide is an organic compound that belongs to the class of pyrylium salts. It is characterized by a pyrylium cation core, which is a six-membered aromatic ring containing one oxygen atom, substituted with five phenyl groups. The bromide anion serves as the counterion. This compound is known for its vibrant color and is often used as a dye or a photosensitizer in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
Pentaphenylpyrylium bromide can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetophenone in the presence of a strong acid, such as sulfuric acid, to form the intermediate 1,5-diphenyl-1,4-pentadien-3-one. This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride, to form the pentaphenylpyrylium cation. The final step involves the addition of hydrobromic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of high-purity reagents. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Pentaphenylpyrylium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentaphenylpyrylium oxide.
Reduction: Reduction reactions can convert the pyrylium cation to a dihydropyrylium derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Pentaphenylpyrylium oxide.
Reduction: Dihydropyrylium derivatives.
Substitution: Various substituted pentaphenylpyrylium compounds depending on the electrophile used.
科学研究应用
Pentaphenylpyrylium bromide has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a dye in spectroscopic studies.
Biology: Employed in fluorescence microscopy and as a staining agent for biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of pentaphenylpyrylium bromide involves its ability to absorb light and transfer energy to other molecules. The pyrylium cation acts as a photosensitizer, generating reactive oxygen species upon light irradiation. These reactive species can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted applications.
相似化合物的比较
Pentaphenylpyrylium bromide can be compared with other pyrylium salts, such as triphenylpyrylium chloride and tetraphenylpyrylium tetrafluoroborate. While all these compounds share a similar pyrylium core, the number and type of substituents on the aromatic ring influence their chemical properties and applications. This compound is unique due to its five phenyl groups, which enhance its stability and photophysical properties, making it particularly suitable for applications in photodynamic therapy and optoelectronics.
List of Similar Compounds
- Triphenylpyrylium chloride
- Tetraphenylpyrylium tetrafluoroborate
- Hexaphenylpyrylium perchlorate
属性
IUPAC Name |
2,3,4,5,6-pentakis-phenylpyrylium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25O.BrH/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)36-35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKZDKNTAXFVMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=[O+]C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2746107.png)
![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2746117.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2746119.png)
![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)
![2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746122.png)
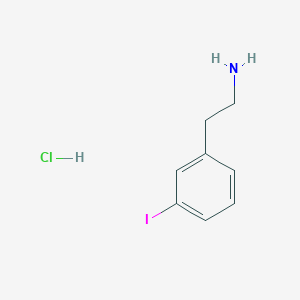
![(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2746125.png)
